3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride
Description
Properties
IUPAC Name |
3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS.2ClH/c9-2-3-11-5-10-7-6(8(11)12)1-4-13-7;;/h1,4-5H,2-3,9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKWZVPLMJZYLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)N(C=N2)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidin-4(3H)-one core This can be achieved through cyclization reactions involving thiophene derivatives and appropriate pyrimidinone precursors
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification steps, including crystallization and chromatography, are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thieno[2,3-d]pyrimidin-4(3H)-one core can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the core structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions, with conditions varying based on the specific reagents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound is utilized in the production of materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which 3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride exerts its effects depends on its specific application. In medicinal contexts, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Core Modifications and Substituents
The table below compares 3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride with structurally related compounds:
Key Differences
- Solubility : The dihydrochloride salt of the target compound offers superior aqueous solubility compared to neutral derivatives like oxadiazole-containing analogs, which rely on DMF for synthesis and may require formulation aids .
- Target Engagement: Oxadiazole derivatives (e.g., Compound 18) exhibit precise kinase inhibition via interactions with VEGFR-2’s hinge region and DFG motif, whereas the aminoethyl group in the target compound may favor interactions with amine-binding pockets (e.g., GPCRs or ion channels) .
- Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to other thieno[2,3-d]pyrimidin-4(3H)-ones, such as POCl₃-catalyzed cyclization or condensation with formamide . However, its dihydrochloride form requires additional salt formation steps .
Physicochemical and Pharmacokinetic Considerations
- LogP: The aminoethyl group and dihydrochloride salt likely reduce LogP (predicted <1) compared to lipophilic derivatives like tetrahydrobenzo analogs (LogP ~2.5–3.5) .
- Stability : Dihydrochloride salts generally exhibit improved shelf-life over free bases, critical for drug formulation .
Biological Activity
3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride (CAS No. 1017029-69-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antitubercular agent and its effects on various cancer cell lines. This article compiles detailed research findings, case studies, and a comparative analysis of its biological activity.
- Molecular Formula : C8H9N3OS
- Molecular Weight : 195.24 g/mol
- Boiling Point : Approximately 382.1 °C (predicted)
- Density : 1.52 g/cm³ (predicted)
The dihydrochloride form enhances the compound's solubility and stability, making it suitable for various applications in biological research and pharmaceutical development .
The primary mechanism of action for this compound involves the inhibition of Mycobacterium tuberculosis through targeting cytochrome bd oxidase (Cyt-bd). This inhibition disrupts the energy metabolism pathways essential for bacterial survival, thereby exhibiting significant antimycobacterial activity.
Antimycobacterial Activity
Research indicates that this compound demonstrates potent activity against Mycobacterium tuberculosis. It has been shown to inhibit the growth of the bacterium at low concentrations, making it a candidate for further development as an antitubercular drug.
Anticancer Properties
Recent studies have explored the anticancer potential of thieno[2,3-d]pyrimidine derivatives, including this compound. The compound has been tested against various cancer cell lines:
- MCF-7 (breast cancer) : Exhibited significant anti-proliferative effects with IC50 values indicating cytotoxicity.
- A549 (lung cancer) : Similar anti-proliferative activity was observed.
The results suggest that compounds within this class can selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index .
In Vitro Studies
-
Cytotoxicity Testing :
- The cytotoxic effects were evaluated using BALB 3T3 mouse fibroblast cells. The CC50 values were determined to assess the concentration at which 50% cell viability was lost.
- For example, one study reported an IC50 of 52.56 μg/mL against MCF-7 cells, highlighting the compound's selectivity and potency in inhibiting cancer cell proliferation .
- Phototoxicity Testing :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antimycobacterial Activity | IC50 (μg/mL) | Selectivity Index |
|---|---|---|---|---|
| This compound | Structure | Yes | 52.56 | High |
| Other Thieno Derivatives | Various | Yes/No | Varies | Varies |
This table summarizes the biological activities of this compound compared to other thieno derivatives, showcasing its potential as a lead compound in drug development.
Q & A
How can synthesis optimization of 3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride be systematically approached?
Category : Basic Research
Answer :
Synthesis optimization requires addressing reaction conditions, purification, and yield enhancement. Key steps include:
- Solvent selection : Polar aprotic solvents like DMF or DMSO improve reactivity for nucleophilic substitutions (e.g., thioether formation) .
- Catalysis : KI or palladium-based catalysts enhance coupling reactions (e.g., amide bond formation) .
- Reaction monitoring : Use TLC or HPLC to track intermediates and minimize side products .
- Purification : Recrystallization (ethanol/water mixtures) or column chromatography ensures high purity .
What advanced methodologies are used to establish structure-activity relationships (SAR) for thieno[2,3-d]pyrimidin-4(3H)-one derivatives?
Category : Advanced Research
Answer :
SAR studies integrate:
- Functional group variation : Substituents like halogenated benzyl or oxadiazole groups modulate bioactivity (e.g., antimicrobial vs. anticancer) .
- In vitro assays : Evaluate IC50 values against target enzymes (e.g., dihydrofolate reductase) or cancer cell lines .
- Molecular docking : Predict binding affinities to targets like VEGFR-2 or tyrosinase using software (AutoDock, Schrödinger) .
How should researchers resolve contradictions in reported biological activities of thieno[2,3-d]pyrimidin-4(3H)-one analogs?
Category : Advanced Research
Answer :
Contradictions arise from assay variability or structural nuances. Mitigation strategies include:
- Standardized protocols : Replicate assays under identical conditions (e.g., pH, cell line) .
- Meta-analysis : Compare data across studies to identify trends (e.g., chloro-substituted analogs showing consistent antimicrobial activity) .
- Mechanistic validation : Use knock-out models or enzyme inhibition assays to confirm target specificity .
What experimental designs are critical for elucidating the mechanism of action of this compound?
Category : Advanced Research
Answer :
Mechanistic studies require:
- Target identification : SPR or ITC to measure binding kinetics with proteins (e.g., tyrosine kinases) .
- Pathway analysis : Western blotting or qPCR to assess downstream signaling (e.g., apoptosis markers like caspase-3) .
- In silico simulations : MD simulations to validate docking predictions and assess ligand-protein stability .
How is purity and structural integrity confirmed during synthesis?
Category : Basic Research
Answer :
- Spectroscopic techniques : 1H/13C NMR confirms substituent positions; IR identifies functional groups (e.g., amine stretches) .
- Chromatography : HPLC with UV detection ensures >95% purity .
- Elemental analysis : Matches theoretical vs. experimental C/H/N ratios .
What in vitro models are suitable for evaluating anticancer activity?
Category : Basic Research
Answer :
- Cell viability assays : MTT or SRB assays on adherent lines (e.g., MCF-7, HepG2) .
- Enzyme inhibition : Measure IC50 against kinases (e.g., VEGFR-2) using fluorescence-based kits .
- Selectivity testing : Compare toxicity in cancer vs. normal cells (e.g., HEK293) .
How can stability under physiological conditions be assessed?
Category : Advanced Research
Answer :
- pH stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC .
- Thermal stability : DSC/TGA analysis to determine decomposition temperatures .
- Oxidative stress : Expose to H2O2 and quantify intact compound via LC-MS .
What strategies improve aqueous solubility for in vivo studies?
Category : Advanced Research
Answer :
- Salt formation : Dihydrochloride salts enhance solubility via protonation of amine groups .
- Co-solvents : Use PEG-400 or cyclodextrins in formulation .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) .
How are molecular interactions quantified in binding studies?
Category : Advanced Research
Answer :
- SPR : Measure real-time association/dissociation rates with immobilized targets .
- ITC : Determine thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
- Fluorescence quenching : Monitor tryptophan residue changes in target proteins .
What approaches overcome drug resistance in anticancer applications?
Category : Advanced Research
Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
